Stereochemical Purity: Defined (3S) Configuration for Reproducible Biological Activity
The (3S)-2,2-dimethylazetidin-3-ol hydrochloride exhibits a defined stereocenter count of 1 at the 3-position, providing enantiopure material with a specific rotation profile, whereas the racemic mixture (2,2-dimethylazetidin-3-ol hydrochloride) contains both (3S) and (3R) enantiomers in equal proportion and has a defined stereocenter count of 0, introducing variability in biological assays and downstream chiral synthesis outcomes. The enantiopure nature is critical for maintaining consistent structure-activity relationships and avoiding the confounding effects of the inactive or antagonistic enantiomer [1].
| Evidence Dimension | Defined Stereocenter Count |
|---|---|
| Target Compound Data | 1 (Defined at C3, (3S)-configuration) |
| Comparator Or Baseline | Racemic 2,2-dimethylazetidin-3-ol hydrochloride (CAS 2231673-10-0): 0 (Undefined stereocenter) |
| Quantified Difference | Defined stereocenter count: 1 vs 0 |
| Conditions | Computed molecular property data from authoritative chemical databases [1][2]. |
Why This Matters
Enantiopure compounds are required for developing pharmaceuticals where only one stereoisomer is therapeutically active, eliminating the need for costly chiral resolution steps and ensuring reproducible biological data.
- [1] (3S)-2,2-dimethylazetidin-3-ol;hydrochloride. PubChem CID: 166638447. Computed Properties by PubChem. View Source
- [2] 2,2-dimethylazetidin-3-ol;hydrochloride. PubChem CID: 135397002. Computed Properties by PubChem. View Source
